molecular formula C15H9BrClN3O4 B6101641 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B6101641
M. Wt: 410.60 g/mol
InChI Key: PXVDOEDZCLUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a range of applications, including as a tool for studying biological systems and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the binding of the compound to specific biological targets. This binding can result in changes in the activity or conformation of the target, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific target and context. For example, this compound has been found to inhibit the activity of certain enzymes, and to modulate the function of certain ion channels. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties in some contexts.

Advantages and Limitations for Lab Experiments

One of the key advantages of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is its high selectivity and sensitivity for certain biological targets. This makes it a valuable tool for studying specific biological processes and for developing targeted therapeutics. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful optimization of experimental conditions to achieve consistent results.

Future Directions

There are a number of potential future directions for research on 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. In addition, there is ongoing research into the specific biological targets and mechanisms of action of this compound, which could lead to the development of new therapeutic agents. Finally, there is interest in exploring the potential of this compound for use in imaging and diagnostic applications. Overall, the unique properties of this compound make it a promising area of research for a range of scientific disciplines.

Synthesis Methods

The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromo-4-chlorophenol with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of a nitrile oxide. This reaction results in the formation of the oxadiazole ring, which is a key structural feature of the compound. The synthesis of this compound has been well-characterized in the literature, and a number of modifications to the reaction conditions have been reported to optimize the yield and purity of the final product.

Scientific Research Applications

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems and as a tool for studying protein-protein interactions. This compound has been found to have high selectivity and sensitivity for certain biological targets, making it a valuable tool for researchers working in a range of fields.

properties

IUPAC Name

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O4/c16-12-7-10(17)4-5-13(12)23-8-14-18-15(19-24-14)9-2-1-3-11(6-9)20(21)22/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDOEDZCLUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.